molecular formula C14H14ClNO2 B13932597 tert-Butyl 2-chloroquinoline-3-carboxylate

tert-Butyl 2-chloroquinoline-3-carboxylate

Cat. No.: B13932597
M. Wt: 263.72 g/mol
InChI Key: OHLVPMAXMFIMSS-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloroquinoline-3-carboxylate: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloroquinoline-3-carboxylate typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

tert-Butyl 2-chloroquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloroquinoline-3-carboxylic acid
  • 2-Chloroquinoline-3-carboxamide

Comparison: tert-Butyl 2-chloroquinoline-3-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

tert-butyl 2-chloroquinoline-3-carboxylate

InChI

InChI=1S/C14H14ClNO2/c1-14(2,3)18-13(17)10-8-9-6-4-5-7-11(9)16-12(10)15/h4-8H,1-3H3

InChI Key

OHLVPMAXMFIMSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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